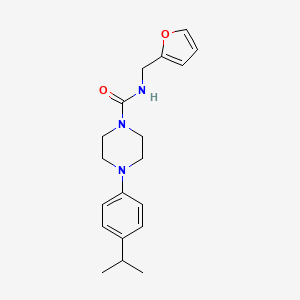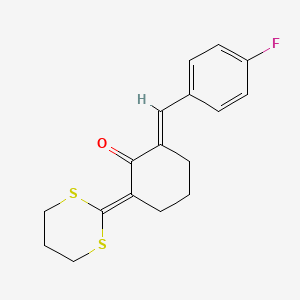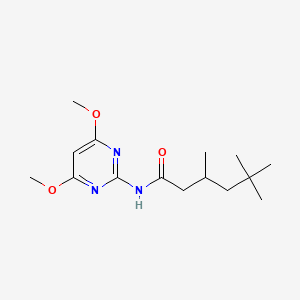
N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide is a chemical compound known for its unique structure and properties It features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a hexanamide chain with three methyl groups at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. For instance, 4,6-dimethoxy-2-pyrimidinylamine can be prepared by reacting 2,4,6-trimethoxypyrimidine with ammonia.
Attachment of the Hexanamide Chain: The hexanamide chain is introduced through a coupling reaction. This can be achieved by reacting the pyrimidine derivative with 3,5,5-trimethylhexanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the pyrimidine ring can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the hexanamide chain can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4,6-dimethoxy-2-pyrimidinyl)urea: Shares the pyrimidine ring with methoxy groups but has a urea moiety instead of the hexanamide chain.
N-(4,6-dimethoxy-2-pyrimidinyl)-N’-(3-(trifluoromethyl)phenyl)urea: Similar pyrimidine structure with a trifluoromethylphenyl group.
Uniqueness
N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide is unique due to its specific substitution pattern and the presence of the hexanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H25N3O3 |
|---|---|
Molekulargewicht |
295.38 g/mol |
IUPAC-Name |
N-(4,6-dimethoxypyrimidin-2-yl)-3,5,5-trimethylhexanamide |
InChI |
InChI=1S/C15H25N3O3/c1-10(9-15(2,3)4)7-11(19)16-14-17-12(20-5)8-13(18-14)21-6/h8,10H,7,9H2,1-6H3,(H,16,17,18,19) |
InChI-Schlüssel |
GNOPCEROFOFTNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)NC1=NC(=CC(=N1)OC)OC)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B13373464.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373467.png)
![1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol](/img/structure/B13373482.png)
![3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373494.png)

![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13373503.png)
![4-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13373507.png)
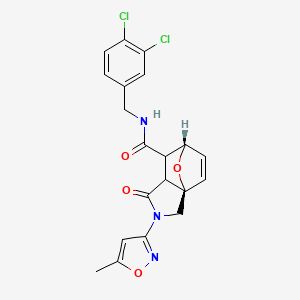
![N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B13373511.png)
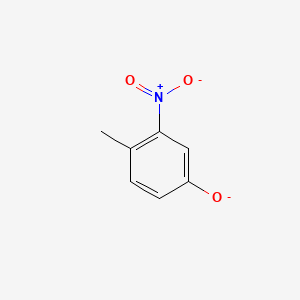
![4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B13373528.png)
![N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B13373530.png)
